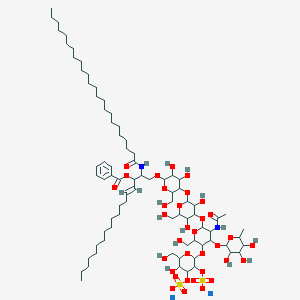
NBSKLSZOBDZYMT-DPKQYIRLSA-L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NBSKLSZOBDZYMT-DPKQYIRLSA-L is a complex glycolipid compound with the molecular formula C81H138N2Na2O34S2 and a molecular weight of 1794.1 g/mol. This compound is characterized by its unique structure, which includes multiple sugar units and sulfate groups attached to a ceramide backbone. It is primarily studied for its role in cellular recognition and signaling processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves multiple steps, including the assembly of the oligosaccharide chain and the attachment of sulfate groups. The ceramide backbone is typically synthesized through a series of organic reactions, including amide bond formation and fatty acid elongation. The oligosaccharide chain is then constructed using glycosylation reactions, where sugar units are sequentially added to form the desired structure. Sulfation is achieved using sulfur trioxide-pyridine complexes under controlled conditions.
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure. It often requires advanced techniques such as automated solid-phase synthesis and enzymatic methods to ensure high yield and purity. The process involves rigorous purification steps, including chromatography and crystallization, to isolate the final product.
化学反応の分析
Types of Reactions: NBSKLSZOBDZYMT-DPKQYIRLSA-L can undergo various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.
Reduction: The ceramide backbone can be reduced to form simpler sphingolipid structures.
Substitution: The sugar units can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as azides or thiols in the presence of catalysts like copper(I) iodide (CuI).
Major Products Formed:
Oxidation: Sulfate esters and oxidized sugar derivatives.
Reduction: Reduced ceramide derivatives.
Substitution: Modified oligosaccharide chains with different functional groups.
科学的研究の応用
NBSKLSZOBDZYMT-DPKQYIRLSA-L has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation and sulfation reactions.
Biology: Plays a role in cell-cell recognition and signaling, particularly in the immune system.
Medicine: Investigated for its potential in cancer therapy and as a biomarker for certain diseases.
Industry: Utilized in the development of advanced biomaterials and drug delivery systems.
作用機序
The mechanism of action of NBSKLSZOBDZYMT-DPKQYIRLSA-L involves its interaction with specific molecular targets on the cell surface. It binds to lectins and other carbohydrate-binding proteins, triggering signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. The sulfate groups enhance its binding affinity and specificity, making it a potent modulator of cellular functions .
類似化合物との比較
Sulfatide: Another sulfated glycolipid with a simpler structure.
Gangliosides: Glycolipids with sialic acid residues, involved in neural cell signaling.
Glucosylceramide: A basic glycolipid without sulfate groups, important in sphingolipid metabolism.
Uniqueness: NBSKLSZOBDZYMT-DPKQYIRLSA-L is unique due to its complex oligosaccharide chain and multiple sulfate groups, which confer distinct biological properties. Its ability to interact with a wide range of proteins and modulate various cellular pathways sets it apart from other glycolipids.
特性
CAS番号 |
162635-34-9 |
|---|---|
分子式 |
C81H138N2Na2O34S2 |
分子量 |
1794.1 g/mol |
IUPAC名 |
disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;; |
InChIキー |
NBSKLSZOBDZYMT-DPKQYIRLSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
同義語 |
2,3-disulfo-Le(x) pentaosylceramide 2,3-disulfo-Le(x) pentaosylceramide, disodium salt disulfo-Le(x) pentaosyl ceramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















